Dihydro-alpha-ionone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 ml in 1 ml 80% alcohol (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

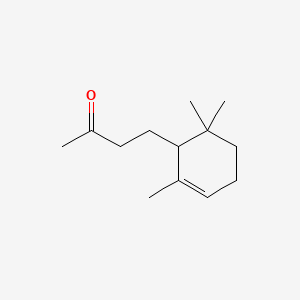

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6,12H,5,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJCHCSUEGPIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1CCC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865599 | |

| Record name | 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow, oily liquid | |

| Record name | Dihydro-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/344/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 ml in 1 ml 80% alcohol (in ethanol) | |

| Record name | Dihydro-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/344/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.919-0.927 | |

| Record name | Dihydro-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/344/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

31499-72-6 | |

| Record name | Dihydro-α-ionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31499-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-alpha-ionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031499726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRO-.ALPHA.-IONONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20P9Z50AR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydro-alpha-ionone: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-alpha-ionone, a saturated derivative of alpha-ionone (B122830), is a naturally occurring organic compound found in various essential oils and fruits, including raspberry.[1] It is a valuable ingredient in the flavor and fragrance industry, prized for its characteristic woody, floral, and slightly fruity aroma. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, intended to support research and development activities.

Chemical Structure and Identification

This compound is a cyclic ketone with the IUPAC name 4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one.[2] Its chemical structure consists of a trimethylcyclohexene ring bonded to a butanone side chain.

Key Identifiers:

-

IUPAC Name: 4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one[2]

-

Molecular Formula: C₁₃H₂₂O[2]

-

SMILES: CC1=CCCC(C1CCC(=O)C)(C)C[2]

-

CAS Number: 31499-72-6

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 194.31 g/mol | [2] |

| Appearance | Colorless to pale yellow oily liquid | [2] |

| Boiling Point | 90 °C at 0.1 mmHg | [3] |

| Density | 0.919 - 0.927 g/mL at 20-25 °C | [2] |

| Refractive Index | 1.473 - 1.482 at 20 °C | [2] |

| Solubility | Soluble in 80% alcohol | [2] |

| Vapor Pressure | 0.023 mmHg at 25 °C | |

| Flash Point | 108.89 °C |

Synthesis of this compound

The primary method for the synthesis of this compound is the partial and selective catalytic hydrogenation of alpha-ionone. This process involves the reduction of the exocyclic double bond of the butenone side chain while preserving the endocyclic double bond within the cyclohexene (B86901) ring.

Experimental Protocol: General Description of Catalytic Hydrogenation

Objective: To selectively reduce the exocyclic double bond of alpha-ionone to yield this compound.

Materials:

-

alpha-Ionone (substrate)

-

A suitable catalyst (e.g., skeletal nickel, palladium on carbon)

-

A solvent (e.g., ethanol, isopropanol)

-

Pressurized hydrogen gas source

-

A high-pressure reactor (autoclave) equipped with a stirrer, temperature, and pressure controls

Methodology:

-

Catalyst Preparation and Activation: The chosen catalyst, such as skeletal nickel, may require specific preparation and activation steps to ensure high activity and selectivity. This could involve treating the catalyst with an alkaline solution followed by washing with a solvent.

-

Reaction Setup: The alpha-ionone substrate is dissolved in an appropriate solvent and charged into the high-pressure reactor along with the catalyst. The reactor is then sealed.

-

Hydrogenation: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove air, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is heated to the target temperature and stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen.

-

Reaction Monitoring: The progress of the reaction is monitored by measuring the uptake of hydrogen and/or by analyzing small samples of the reaction mixture using techniques like Gas Chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed from the filtrate, typically by distillation under reduced pressure. The crude this compound is then purified, for example, by fractional distillation, to obtain the final product of high purity.

Analytical Methodologies

The analysis and quality control of this compound are typically performed using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

General Protocol:

-

Sample Preparation: The sample containing this compound is diluted in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

-

Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column (a common choice would be a non-polar or medium-polar column). The oven temperature is programmed to ramp up to ensure the elution of all components.

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be compared to a library of known spectra for identification. The retention time in the GC also aids in identification.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of this compound, particularly for purity assessment.

General Protocol:

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

-

Instrumentation: A reversed-phase HPLC system is typically used, with a non-polar stationary phase (e.g., C18) and a polar mobile phase.

-

Mobile Phase: The mobile phase is usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The composition can be isocratic (constant) or a gradient (changing over time) to achieve optimal separation.

-

Separation and Detection: The sample is injected into the HPLC system, and the components are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly used for detection, as the carbonyl group in this compound absorbs UV light.

Biological Activity and Signaling Pathways

Currently, there is no scientific evidence to suggest that this compound is involved in any specific, well-defined signaling pathways in mammalian systems. Its primary biological role appears to be as a semiochemical in the context of plant-insect interactions, where it can act as either a repellent or an attractant. Its use in the food and fragrance industry is based on its organoleptic properties rather than any known pharmacological activity.

Conclusion

This compound is a commercially significant aroma chemical with well-defined physicochemical properties. Its synthesis is primarily achieved through the catalytic hydrogenation of alpha-ionone. While detailed experimental protocols for its synthesis and analysis are proprietary to manufacturers, the general principles are well-established in organic chemistry. Further research into its potential biological activities beyond its sensory properties may reveal novel applications in the future.

References

The Enigmatic Presence of Dihydro-alpha-ionone in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-alpha-ionone, a C13-apocarotenoid norisoprenoid, is a volatile organic compound that contributes to the complex aroma profiles of various plants. While its isomers, particularly beta-ionone (B89335) and dihydro-beta-ionone, are well-documented for their significant roles in the characteristic scents of many flowers and fruits, this compound often occurs in trace amounts, making its detection and quantification a challenging analytical task. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, its biosynthetic origins, and detailed methodologies for its extraction and analysis. This document is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug development who are interested in the nuanced composition of plant volatiles.

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step process that begins with the carotenoid metabolic pathway. The primary precursor for ionones is α-carotene.

The key steps in the biosynthesis of this compound are:

-

Carotenoid Cleavage: The process is initiated by the enzymatic cleavage of α-carotene at the 9,10 and 9',10' positions. This reaction is catalyzed by carotenoid cleavage dioxygenases (CCDs) , specifically members of the CCD1 and CCD4 subfamilies. This cleavage results in the formation of α-ionone.

-

Reduction: Subsequently, α-ionone undergoes a reduction of the carbon-carbon double bond in its side chain. This hydrogenation step is catalyzed by enoate reductases or double-bond reductases (DBRs) , which are part of the medium-chain dehydrogenase/reductase (MDR) superfamily. This enzymatic reduction yields this compound.

Natural Occurrence and Quantitative Data

This compound has been identified as a minor volatile constituent in a select number of plant species. Due to its often low concentrations, precise quantitative data is scarce in the literature. The following table summarizes the known occurrences of this compound in plants, with available quantitative or qualitative information.

| Plant Species | Family | Plant Part | Concentration | Reference(s) |

| Viola odorata (Sweet Violet) | Violaceae | Flowers | < 1.00% of essential oil (as Dihydro-α-terpineol) | [1] |

| Rubus idaeus (Raspberry) | Rosaceae | Fruit | Present, but not quantified | [2] |

| Boronia megastigma (Brown Boronia) | Rutaceae | Flowers | Present in small amounts | [3] |

Note: The identification in Viola odorata as "Dihydro-α-terpineol" is suspected to be a misidentification of this compound, but is reported as found in the source.

Experimental Protocols: Extraction, Identification, and Quantification

The analysis of this compound in plant matrices requires sensitive and specific analytical techniques due to its volatility and typically low abundance. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for its identification and quantification.

Sample Preparation and Extraction

Objective: To extract volatile compounds, including this compound, from the plant material.

Method: Headspace Solid-Phase Microextraction (HS-SPME)

This method is a solvent-free technique that is highly effective for the analysis of volatile and semi-volatile compounds.

-

Materials:

-

Fresh plant material (e.g., flowers, fruits)

-

20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or water bath

-

Analytical balance

-

-

Protocol:

-

Weigh a precise amount of fresh plant material (e.g., 1-5 g) and place it into a 20 mL headspace vial.

-

If an internal standard is used for quantification, add a known amount of the standard solution to the vial.

-

Seal the vial tightly with the screw cap.

-

Place the vial in a heater-stirrer or water bath and equilibrate at a controlled temperature (e.g., 40-60 °C) for a specified time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial by piercing the septum. The extraction time will depend on the analyte and matrix (e.g., 30-60 minutes).

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp to 150 °C at 4 °C/min

-

Ramp to 250 °C at 10 °C/min, hold for 5 minutes

-

-

Transfer Line Temperature: 280 °C

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Scan Range: m/z 40-400

-

Acquisition Mode: Full scan for identification, and Selected Ion Monitoring (SIM) for quantification.

-

Identification and Quantification

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic reference standard. The mass spectrum can also be compared with spectral libraries (e.g., NIST, Wiley).

-

Quantification: For accurate quantification, an external or internal standard method should be employed.

-

External Standard Method: Prepare a series of standard solutions of this compound of known concentrations. Analyze these standards under the same GC-MS conditions as the samples to generate a calibration curve of peak area versus concentration. The concentration of this compound in the sample is then determined from this calibration curve.

-

Internal Standard Method: Add a known amount of a suitable internal standard (a compound not naturally present in the sample with similar chemical properties to the analyte) to both the standard solutions and the samples before extraction. The quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. This method helps to correct for variations in extraction efficiency and injection volume.

-

Conclusion

This compound remains a somewhat enigmatic component of the plant volatilome. Its presence has been confirmed in several aromatic plants, but its low abundance presents a significant analytical challenge, resulting in a scarcity of quantitative data. The biosynthetic pathway, originating from α-carotene, highlights the intricate network of secondary metabolism in plants. The methodologies outlined in this guide, particularly HS-SPME coupled with GC-MS, provide a robust framework for the sensitive and specific analysis of this trace compound. Further research, focusing on targeted quantitative studies and the characterization of the specific enzymes involved in its biosynthesis, will be crucial to fully elucidate the role and significance of this compound in plant biology and its potential applications in the fragrance, flavor, and pharmaceutical industries.

References

The Biosynthesis of Dihydro-alpha-ionone: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of dihydro-alpha-ionone, a C13-apocarotenoid valued for its characteristic woody and floral aroma. This document details the enzymatic cascade responsible for its formation, presents available quantitative data, and outlines experimental protocols for key stages of the pathway.

Introduction to this compound Biosynthesis

This compound is a saturated derivative of alpha-ionone (B122830), a volatile organic compound contributing to the fragrance of many flowers and fruits. Its biosynthesis is a two-step enzymatic process initiated from the oxidative cleavage of specific carotenoid precursors. The pathway involves two key enzyme classes: Carotenoid Cleavage Dioxygenases (CCDs) and Enoate Reductases. Understanding this pathway is crucial for applications in metabolic engineering, flavor and fragrance development, and the synthesis of novel bioactive compounds.

The this compound Biosynthesis Pathway

The biosynthesis of this compound proceeds as follows:

-

Step 1: Oxidative Cleavage of Carotenoids. The pathway begins with the cleavage of a C40 carotenoid precursor, primarily alpha-carotene or epsilon-carotene , at the 9,10 and 9',10' positions. This reaction is catalyzed by a Carotenoid Cleavage Dioxygenase (CCD) , a non-heme iron-dependent enzyme. The primary product of this cleavage is alpha-ionone . Several CCDs, including members of the CCD1 and CCD4 subfamilies, have been shown to catalyze this reaction[1][2][3].

-

Step 2: Reduction of alpha-Ionone. The resulting alpha-ionone possesses a carbon-carbon double bond in its cyclohexene (B86901) ring. This double bond is subsequently reduced by an Enoate Reductase , also known as an Old Yellow Enzyme (OYE) homolog, to yield This compound . These enzymes are typically NADPH-dependent and exhibit broad substrate specificity towards α,β-unsaturated carbonyl compounds[4][5]. While many studies have focused on the reduction of the related compound, beta-ionone, the enzymatic reduction of alpha-ionone follows a similar mechanism.

The overall biosynthetic pathway can be visualized as a two-step conversion from a carotenoid precursor to the final this compound product.

Quantitative Data on this compound Biosynthesis

Quantitative data for the complete biosynthesis of this compound is still an active area of research. Most available data pertains to the individual enzymatic steps or the production of the more extensively studied isomer, dihydro-beta-ionone. The following tables summarize the available quantitative information.

Table 1: Carotenoid Cleavage Dioxygenase (CCD) Activity on Carotenoid Precursors

| Enzyme | Source Organism | Substrate | Product | Specific Activity / Kinetic Parameters | Reference |

| DcCCD4 | Daucus carota (carrot) | α-carotene | α-ionone | Demonstrated cleavage activity in vitro. | [1] |

| AtCCD4 | Arabidopsis thaliana | β-carotene | β-ionone | Low efficiency on α-carotene. | [2] |

| OeCCD1 | Olea europaea (olive) | β-carotene | β-ionone | Km = 0.82 mM, Vmax = 2.30 U/mg (with β-apo-8′-carotenal) | [6] |

| InCCD1 | Ipomoea nil (morning glory) | β-carotene | β-ionone | Km = 0.69 mM, Vmax = 1.22 U/mg (with β-apo-8′-carotenal) | [6] |

Table 2: Enoate Reductase Activity on Ionone Substrates

| Enzyme | Source Organism | Substrate | Product | Conversion Rate / Yield | Reference |

| CsDBR1, CsDBR2, CsDBR4 | Cymbidium sinense | β-ionone | Dihydro-β-ionone | Demonstrated catalytic conversion in vitro. | [4] |

| DBR1 | Artemisia annua | β-ionone | Dihydro-β-ionone | 308.3 mg/L production in recombinant E. coli. | [7] |

| Engineered E. coli - S. cerevisiae coculture | - | β-ionone | Dihydro-β-ionone | 27 mg/L de novo production. | [8] |

Note: Data specifically for the kinetics of α-ionone reduction is limited in the current literature. The data for β-ionone reduction provides a strong indication of the potential for these enzymes to act on α-ionone.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in characterizing the biosynthesis of this compound.

Protocol for In Vitro Carotenoid Cleavage Assay

This protocol is adapted from methodologies used for assaying CCD activity on various carotenoid substrates[6][9].

Objective: To determine the ability of a purified CCD enzyme to cleave α-carotene and produce α-ionone.

Materials:

-

Purified CCD enzyme (e.g., expressed in and purified from E. coli)

-

α-carotene standard

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 0.2% (v/v) Tween 20)

-

Ferrous sulfate (B86663) (FeSO₄)

-

Ascorbic acid

-

Catalase

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and diethyl ether)

-

Internal standard for GC-MS analysis (e.g., 2-heptanone)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Substrate Preparation: Prepare a stock solution of α-carotene in a suitable organic solvent (e.g., acetone (B3395972) or tetrahydrofuran). Due to the hydrophobicity of carotenoids, it is crucial to ensure proper solubilization in the aqueous reaction mixture. This can be achieved by adding the carotenoid solution dropwise to the reaction buffer while vortexing, or by using detergents like Tween 20.

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, ferrous sulfate (final concentration ~1 mM), ascorbic acid (final concentration ~2 mM), and catalase (to remove hydrogen peroxide).

-

Add the purified CCD enzyme to the reaction mixture.

-

Initiate the reaction by adding the α-carotene substrate.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a defined period (e.g., 1-4 hours) with gentle shaking.

-

-

Product Extraction:

-

Stop the reaction by adding an equal volume of a cold organic solvent (e.g., ethyl acetate).

-

Add a known amount of an internal standard.

-

Vortex vigorously to extract the volatile products into the organic phase.

-

Centrifuge to separate the phases.

-

Carefully collect the upper organic phase.

-

-

Analysis by GC-MS:

-

Concentrate the organic extract under a gentle stream of nitrogen if necessary.

-

Analyze the sample by GC-MS to identify and quantify the α-ionone produced. Use an appropriate GC column (e.g., HP-5MS) and a suitable temperature program.

-

Identify α-ionone by comparing its mass spectrum and retention time with an authentic standard.

-

Quantify the product based on the peak area relative to the internal standard.

-

Protocol for In Vitro Enoate Reductase Assay

This protocol is based on methods for characterizing the activity of enoate reductases on α,β-unsaturated ketones[5][7].

Objective: To determine the ability of a purified enoate reductase to convert α-ionone to this compound.

Materials:

-

Purified enoate reductase enzyme

-

α-ionone standard

-

This compound standard

-

Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0)

-

NADPH

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Internal standard for GC-MS analysis

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Enzyme Reaction:

-

In a reaction vessel, combine the reaction buffer and NADPH (final concentration ~1 mM).

-

Add the purified enoate reductase enzyme.

-

Initiate the reaction by adding α-ionone (dissolved in a minimal amount of a compatible solvent like ethanol (B145695) or DMSO).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.

-

-

Product Extraction:

-

Quench the reaction by adding an equal volume of ethyl acetate.

-

Add a known amount of an internal standard.

-

Vortex thoroughly to extract the products.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube.

-

-

Analysis by GC-MS:

-

Analyze the organic extract by GC-MS.

-

Identify this compound by comparing its retention time and mass spectrum with an authentic standard.

-

Quantify the formation of this compound and the depletion of α-ionone to determine the conversion rate.

-

Conclusion

The biosynthesis of this compound is a fascinating and industrially relevant pathway. While the general enzymatic steps are understood, further research is needed to fully characterize the specific enzymes involved, particularly the reductases acting on α-ionone, and to obtain detailed kinetic data. The protocols outlined in this guide provide a framework for researchers to investigate this pathway, paving the way for the development of novel biocatalytic processes for the production of this valuable aroma compound. The continued exploration of this biosynthetic route holds significant promise for the fields of metabolic engineering and synthetic biology.

References

- 1. DcCCD4 catalyzes the degradation of α-carotene and β-carotene to affect carotenoid accumulation and taproot color in carrot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic study on AtCCD4 and AtCCD7 and their potential to form acyclic regulatory metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Cloning and characterization of enoate reductase with high β-ionone to dihydro-β-ionone bioconversion productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification, Cloning, and Functional Characterization of Carotenoid Cleavage Dioxygenase (CCD) from Olea europaea and Ipomoea nil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. De Novo Synthesis of Dihydro-β-ionone through Metabolic Engineering and Bacterium-Yeast Coculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro measurement of beta-carotene cleavage activity: methodological considerations and the effect of other carotenoids on beta-carotene cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Dihydro-alpha-ionone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dihydro-alpha-ionone, scientifically known as 4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one. This compound is a sesquiterpenoid and a significant aroma compound found in various natural sources, including blackberries, raspberries, and tea.[1] Its characterization is crucial for quality control in the flavor and fragrance industries, as well as for research in natural product chemistry and metabolomics.[2][3] This document compiles available mass spectrometry data and presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the molecule's structure. Detailed experimental protocols for acquiring this data are also provided.

Chemical Structure and Properties

-

IUPAC Name: 4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one[4]

-

Molecular Formula: C₁₃H₂₂O[4]

-

Molecular Weight: 194.31 g/mol [4]

-

CAS Number: 31499-72-6[4]

Spectroscopic Data

The following sections present the mass spectrometry, and predicted NMR and IR data for this compound in a structured tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.4 - 5.5 | m | 1H | Vinylic H on C-2' |

| ~2.4 - 2.5 | t | 2H | CH₂ adjacent to C=O (C-3) |

| ~2.1 | s | 3H | CH₃ of the acetyl group (C-1) |

| ~1.9 - 2.0 | m | 1H | Allylic H on C-1' |

| ~1.6 - 1.8 | m | 2H | CH₂ of the butanone chain (C-4) |

| ~1.5 - 1.6 | m | 2H | CH₂ in the cyclohexene (B86901) ring (C-3') |

| ~1.6 | s | 3H | Vinylic CH₃ on C-6' |

| ~1.2 - 1.4 | m | 2H | CH₂ in the cyclohexene ring (C-4', C-5') |

| ~0.9 - 1.0 | s | 6H | Gem-dimethyl CH₃ groups on C-6' |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~209 | C=O (C-2) |

| ~135 | Quaternary vinylic C (C-2') |

| ~120 | Vinylic CH (C-3') |

| ~50-55 | CH on C-1' |

| ~40-45 | CH₂ adjacent to C=O (C-3) |

| ~30-35 | Quaternary C (C-6') |

| ~30 | CH₃ of the acetyl group (C-1) |

| ~25-30 | CH₂ groups in the ring |

| ~20-25 | CH₃ groups |

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3020-3050 | C-H Stretch | =C-H (vinylic) |

| ~2850-2960 | C-H Stretch | C-H (aliphatic) |

| ~1715 | C=O Stretch | Ketone |

| ~1650 | C=C Stretch | Alkene |

| ~1450, ~1375 | C-H Bend | CH₂ and CH₃ |

Mass Spectrometry (MS)

Experimental mass spectral data for this compound is available and indicates key fragmentation patterns.

Table 4: Experimental Mass Spectrometry (MS) Data for this compound

| m/z Ratio | Source | Proposed Fragment Identity/Loss |

| 194 | GC-MS | Molecular Ion [M]⁺ |

| 179 | GC-MS | [M - CH₃]⁺ |

| 136 | GC-MS | Retro-Diels-Alder fragmentation, loss of isobutylene (B52900) [C₄H₈] |

| 121 | GC-MS | [136 - CH₃]⁺, loss of a methyl group from the m/z 136 fragment |

| 117 | GC-MS | Further fragmentation |

| 95 | GC-MS | Further fragmentation |

| 43 | GC-MS | [CH₃CO]⁺, acetyl cation (often a base peak for methyl ketones) |

Table 5: Experimental MS-MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ions (m/z) |

| 195.1743 [M+H]⁺ | 177.1, 153.9, 149 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium (B1214612) signal from the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift axis using the TMS signal at 0 ppm. Integrate the peaks in the ¹H spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place one drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument Setup: Ensure the Fourier-Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

-

Data Acquisition:

-

Perform a background scan with the empty salt plates in the sample holder.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

-

Inject a dilute solution of the sample into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column).

-

The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.

-

Electron Impact (EI) ionization is typically used, where the sample is bombarded with high-energy electrons (70 eV), causing ionization and fragmentation.

-

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection: A detector counts the ions at each m/z value, and a computer generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak (if present) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.[4]

Logical Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Dihydro-alpha-ionone: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Dihydro-alpha-ionone, a significant fragrance and flavor compound. It includes its chemical identifiers, physical and chemical properties, and a summary of its organoleptic characteristics. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identification and Synonyms

This compound is registered under the CAS number 31499-72-6 .[1][2][3][4][5] A deprecated CAS number for this compound is 49749-39-5.[3] It is known by a variety of synonyms across different nomenclature systems and commercial contexts. A comprehensive list of these identifiers is provided below to facilitate cross-referencing in literature and databases.

| Identifier Type | Identifier |

| IUPAC Name | 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)butan-2-one[2] |

| CAS Number | 31499-72-6[1][2][3][4][5] |

| EC Number | 250-657-4[3][4] |

| FEMA Number | 3628[2][4] |

| FDA UNII | 20P9Z50AR5[1][2][3] |

| Synonyms | Dihydro alpha ionone, dihydro-a-ionone, 7,8-dihydro-α-ionone, alpha-dihydroionone, raspberry ionone[1][2][4] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in various formulations and for understanding its behavior in different matrices. The following table summarizes key quantitative data for this compound.

| Property | Value | Conditions |

| Molecular Formula | C13H22O[2][3][5] | |

| Molecular Weight | 194.31 g/mol [2][5] | |

| Boiling Point | 90 °C[2] | at 0.1 mm Hg |

| Density | 0.922 g/mL[2] | at 20 °C |

| Specific Gravity | 0.91800 to 0.92300[1][4] | at 25.00 °C |

| Refractive Index | 1.47300 to 1.48000[1][4] | at 20.00 °C |

| Flash Point | 98 °C (208.4 °F)[2] | |

| 228.00 °F (108.89 °C)[1][4] | TCC | |

| Vapor Pressure | 0.023000 mmHg[1][4] | at 25.00 °C |

| 1.83-35.4 Pa[2][3] | at 20-50℃ | |

| logP | 4.064 (est)[2] |

Organoleptic Profile

This compound is primarily utilized for its distinct aroma and flavor characteristics. Its scent is described as having woody, floral, and fruity notes, with nuances of berry, orris, and violet.[1][2][4] The flavor profile is similarly characterized as berry, floral, and woody, with seedy and fruity undertones.[1]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a chemical substance like this compound, starting from its initial discovery or synthesis to its detailed analysis.

References

Physical and chemical properties of dihydro-alpha-ionone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-alpha-ionone, a saturated derivative of alpha-ionone (B122830), is a naturally occurring cyclic ketone found in various essential oils, fruits, and flowers.[1] While extensively utilized in the fragrance and flavor industries for its characteristic woody, floral, and fruity aroma, its potential pharmacological and biological activities remain a subject of growing interest. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores potential signaling pathways and areas for future research in the context of drug discovery and development, drawing parallels with its well-studied precursor, alpha-ionone.

Physical and Chemical Properties

This compound is a colorless to pale yellow oily liquid.[2] Its fundamental properties are summarized in the tables below, providing a comprehensive resource for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₂O | [3] |

| Molecular Weight | 194.32 g/mol | [3] |

| Appearance | Colorless to pale yellow oily liquid | [2] |

| Boiling Point | 90 °C @ 0.1 mm Hg | [2] |

| Density | 0.918 - 0.923 g/mL @ 25 °C | [2] |

| Refractive Index | 1.473 - 1.480 @ 20 °C | [2] |

| Flash Point | 108.89 °C (228.00 °F) TCC | [2] |

| Vapor Pressure | 0.023 mmHg @ 25 °C | [2] |

| Solubility | Soluble in alcohol; Insoluble in water | [2] |

Table 2: Identifiers for this compound

| Identifier | Value | Reference(s) |

| CAS Number | 31499-72-6 | [3] |

| FEMA Number | 3628 | [3][4] |

| Synonyms | 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butanone, Dihydro-α-ionone | [3] |

Experimental Protocols

Synthesis: Catalytic Hydrogenation of alpha-Ionone

This compound is most commonly synthesized via the selective catalytic hydrogenation of alpha-ionone.[5] This process reduces the double bond in the butenone side chain while preserving the cyclic double bond.

Materials:

-

alpha-Ionone

-

Palladium on carbon (Pd/C) catalyst (5%)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Reaction flask equipped with a magnetic stirrer and gas inlet

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

-

In a reaction flask, dissolve alpha-ionone in a suitable solvent such as ethanol.

-

Carefully add the Pd/C catalyst to the solution. The flask should be purged with an inert gas like nitrogen or argon.

-

Connect the flask to the hydrogenation apparatus.

-

Evacuate the flask and then introduce hydrogen gas. This process should be repeated three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen gas at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the solvent used in the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification: Silica (B1680970) Gel Column Chromatography

The crude product can be purified by silica gel column chromatography to yield high-purity this compound.[6][7][8][9][10]

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.[10]

-

Add a layer of sand on top of the silica gel.[9]

-

Pre-elute the column with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [11][12][13][14]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

¹H NMR Parameters:

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16 or more for good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy [15][16][17][18][19]

-

Sample Preparation: As this compound is a liquid, it can be analyzed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[15][16]

-

Analysis:

-

Obtain a background spectrum of the clean salt plates.

-

Place a small drop of the sample on one plate and cover it with the second plate to create a thin film.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The resulting spectrum should be analyzed for characteristic absorption bands, particularly the C=O stretch of the ketone group.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) [3][20][21][22][23]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane (B109758) or hexane.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., HP-5MS or equivalent).

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

The resulting mass spectrum can be compared with library data for confirmation of the structure.

-

Biological Activity and Signaling Pathways

While research on the specific biological activities of this compound is limited, studies on its precursor, alpha-ionone, provide valuable insights into potential areas of investigation for drug development.

Olfactory Receptor Signaling

Ionones are known to interact with olfactory receptors (ORs), which are a class of G-protein coupled receptors (GPCRs).[6][24] The general mechanism of olfactory signal transduction involves the binding of an odorant molecule to an OR, leading to the activation of a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[24][25] The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing a depolarization of the olfactory sensory neuron and the propagation of a nerve impulse.[6][25]

Potential Therapeutic Applications

Research on alpha-ionone has demonstrated its potential in dermatology and oncology.

-

Skin Barrier Repair: Alpha-ionone has been shown to promote the proliferation and migration of human keratinocytes through the activation of the cAMP signaling pathway .[26] This suggests a potential therapeutic application for this compound in wound healing and the restoration of skin barrier function.

-

Anticancer Activity: Studies have indicated that alpha-ionone can inhibit the growth of skin cancer cells by activating the Hippo signaling pathway through the olfactory receptor OR10A6.[25][27] This leads to the phosphorylation of key proteins like LATS and YAP/TAZ, ultimately suppressing tumorigenesis.[25][27] Given the structural similarity, it is plausible that this compound could exhibit similar anticancer properties, warranting further investigation. The related compound beta-ionone (B89335) has also shown anti-proliferative and apoptotic effects in various cancer cell lines, including breast cancer and leukemia.[28][29]

Conclusion and Future Directions

This compound is a readily accessible compound with well-defined physical and chemical properties. While its primary applications have been in the fragrance and flavor industries, the biological activities of its structural analog, alpha-ionone, suggest that this compound may hold untapped potential in the pharmaceutical and dermatological fields.

Future research should focus on:

-

Elucidating the specific biological activities of this compound: This includes in vitro and in vivo studies to assess its effects on various cell types, particularly cancer cells and skin cells.

-

Identifying its molecular targets: Investigating its interactions with specific receptors, such as olfactory receptors expressed in non-olfactory tissues, and its downstream signaling pathways is crucial.

-

Exploring its therapeutic potential: Preclinical studies are warranted to evaluate its efficacy in models of skin disorders and cancer.

This comprehensive technical guide serves as a foundational resource to stimulate and support further research into the multifaceted properties and potential applications of this compound.

References

- 1. fraterworks.com [fraterworks.com]

- 2. This compound, 31499-72-6 [thegoodscentscompany.com]

- 3. This compound | C13H22O | CID 35821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. femaflavor.org [femaflavor.org]

- 5. CN1212902A - Method preparation of compound catalyst with selective preparation of dihydro-beta-irisone - Google Patents [patents.google.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. Purification [chem.rochester.edu]

- 8. orgsyn.org [orgsyn.org]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Harmonized 1H, 13C 1D, 2D Parameter Sets | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 13. bmse001269 Beta-Ionone at BMRB [bmrb.io]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. eng.uc.edu [eng.uc.edu]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. researchgate.net [researchgate.net]

- 18. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 19. m.youtube.com [m.youtube.com]

- 20. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Solid-phase extraction and GC-MS analysis of potentially genotoxic cleavage products of β-carotene in primary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. blog.alphalifetech.com [blog.alphalifetech.com]

- 25. A Food Odorant, α-Ionone, Inhibits Skin Cancer Tumorigenesis by Activation of OR10A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. α-ionone promotes keratinocyte functions and accelerates epidermal barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Geraniol and beta-ionone inhibit proliferation, cell cycle progression, and cyclin-dependent kinase 2 activity in MCF-7 breast cancer cells independent of effects on HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Unveiling Dihydro-alpha-ionone: A Technical Guide to its Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-alpha-ionone, a significant contributor to the fragrance and flavor industry, is a saturated derivative of alpha-ionone (B122830), valued for its complex woody, floral, and fruity aroma profile. This technical guide provides an in-depth exploration of the discovery and history of this compound, its chemical synthesis with a focus on detailed experimental protocols, and a comprehensive summary of its physicochemical and spectroscopic properties. Furthermore, this document elucidates the biosynthetic pathway of this compound in plants, offering insights into its natural origins. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding of this important sesquiterpenoid.

Introduction

This compound, systematically named 4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one, is a cyclic ketone with a molecular formula of C13H22O. It is a naturally occurring compound found in various fruits and plants, including blackberries, raspberries, peaches, and tea.[1] Its characteristic aroma, described as woody, floral, berry-like, and powdery, has made it a valuable ingredient in the formulation of fragrances and flavors. While its congener, alpha-ionone, is known for its prominent violet scent, the hydrogenation of the exocyclic double bond in this compound modulates its olfactory properties, resulting in a more subtle and complex fragrance profile. This guide delves into the scientific journey of this compound, from its historical roots to its modern characterization and synthesis.

Discovery and History

The history of this compound is intrinsically linked to the groundbreaking work on ionones by the German chemists Ferdinand Tiemann and Paul Krüger in 1893. Their synthesis of ionones from citral (B94496) and acetone (B3395972) was a pivotal moment in fragrance chemistry, providing a synthetic source for the coveted violet aroma.

While the exact date and discoverer of the first synthesis of this compound are not definitively documented in readily available literature, its existence and study were established by the mid-20th century. A notable early reference appears in a 1956 paper by G. Büchi and colleagues, which investigated the acid-catalyzed cyclization of this compound. This indicates that the compound was a known and accessible chemical entity within the scientific community by this time, likely prepared through the catalytic hydrogenation of alpha-ionone, a logical extension of the then-existing knowledge of ionone (B8125255) chemistry.

Chemical Synthesis

The primary and most established method for the synthesis of this compound is the selective partial catalytic hydrogenation of alpha-ionone. This process aims to reduce the exocyclic double bond of the butenone side chain while preserving the endocyclic double bond within the cyclohexene (B86901) ring and the ketone functional group.

Experimental Protocol: Selective Partial Hydrogenation of alpha-Ionone

This protocol describes a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

alpha-Ionone (90% or higher purity)

-

Palladium on calcium carbonate (Pd/CaCO3), lead-poisoned (Lindlar's catalyst), 5% Pd loading

-

Quinoline (B57606) (optional, as a catalyst moderator)

-

Solvent: Ethanol (B145695) or Ethyl Acetate, reagent grade

-

Hydrogen gas (H2)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for atmospheric or low-pressure hydrogenation (e.g., Parr shaker or a flask with a balloon)

-

Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

-

Rotary evaporator

-

Distillation apparatus for vacuum distillation

Procedure:

-

Catalyst Suspension: In a suitable reaction vessel, the Lindlar's catalyst (typically 1-5 mol% of palladium relative to the substrate) is suspended in the chosen solvent (e.g., 10-20 mL of ethanol per gram of alpha-ionone). If additional selectivity is required, a small amount of quinoline can be added to the catalyst suspension.

-

Reaction Setup: The alpha-ionone is dissolved in the solvent and added to the reaction vessel containing the catalyst. The vessel is then sealed and purged several times with an inert gas to remove any oxygen.

-

Hydrogenation: The reaction vessel is then filled with hydrogen gas to the desired pressure (typically atmospheric pressure or slightly above). The reaction mixture is vigorously stirred or agitated to ensure good contact between the catalyst, substrate, and hydrogen.

-

Monitoring the Reaction: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material (alpha-ionone) and the appearance of the product (this compound). The reaction is typically allowed to proceed at room temperature.

-

Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake or analytical monitoring), the hydrogen supply is stopped, and the reaction vessel is purged with an inert gas.

-

Catalyst Removal: The reaction mixture is filtered to remove the palladium catalyst. The filter cake should be washed with a small amount of the solvent to recover any entrained product.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow oily liquid.

Industrial Production

On an industrial scale, the synthesis of this compound follows a similar principle of catalytic hydrogenation. However, the process is optimized for efficiency, yield, and catalyst recovery and reuse. Specialized catalysts and reaction conditions may be employed to achieve high selectivity and throughput.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C13H22O | [1] |

| Molecular Weight | 194.31 g/mol | [1] |

| Appearance | Colorless to pale yellow oily liquid | [1] |

| Boiling Point | 90 °C at 0.1 mmHg | [1] |

| Density | 0.918 - 0.923 g/mL at 25 °C | [1] |

| Refractive Index | 1.473 - 1.480 at 20 °C | [1] |

| Flash Point | 108.89 °C (228.00 °F) | [1] |

| Vapor Pressure | 0.023 mmHg at 25 °C | [1] |

Spectroscopic Data

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted NMR data. Experimental values may vary slightly depending on the solvent and instrument.

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.4 | m | 1H | H-3' |

| ~2.4 | m | 2H | H-3 |

| ~2.1 | s | 3H | H-1 |

| ~1.9 | m | 2H | H-4' |

| ~1.6 | s | 3H | H-7' |

| ~1.5 | m | 2H | H-5' |

| ~1.2 | m | 1H | H-1' |

| ~0.9 | s | 3H | H-8' or H-9' |

| ~0.8 | s | 3H | H-8' or H-9' |

¹³C NMR (Carbon NMR)

| Chemical Shift (ppm) | Assignment |

| ~209 | C-2 |

| ~135 | C-2' |

| ~121 | C-3' |

| ~53 | C-1' |

| ~43 | C-4 |

| ~34 | C-6' |

| ~30 | C-1 |

| ~28 | C-8' or C-9' |

| ~27 | C-8' or C-9' |

| ~23 | C-7' |

| ~22 | C-3 |

| ~19 | C-5' |

4.2.2. Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 194. Key fragmentation patterns include the loss of a methyl group (m/z 179), a propyl group (m/z 151), and a butanoyl group (m/z 123), which are characteristic of the ionone skeleton.

4.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretching (alkane) |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1650 | Medium-Weak | C=C stretching (alkene) |

| ~1460 | Medium | C-H bending (alkane) |

| ~1365 | Medium | C-H bending (gem-dimethyl) |

Biosynthesis in Plants

In nature, this compound is an apocarotenoid, derived from the oxidative cleavage of carotenoids. The biosynthetic pathway is a multi-step process involving specific enzymes.

The biosynthesis begins with the cleavage of α-carotene by a carotenoid cleavage dioxygenase (CCD) enzyme, which results in the formation of α-ionone. Subsequently, an enoate reductase (a type of double-bond reductase) catalyzes the reduction of the exocyclic double bond of α-ionone to yield this compound.

References

An In-depth Technical Guide to Dihydro-alpha-ionone Enantiomers for Researchers and Drug Development Professionals

An Introduction to the Chiral World of Dihydro-alpha-ionone

This compound, a saturated derivative of the floral and woody fragrance molecule alpha-ionone (B122830), presents a fascinating case study in stereochemistry and its influence on material properties. As a chiral molecule, it exists in two non-superimposable mirror-image forms, or enantiomers: (R)-(+)-dihydro-alpha-ionone and (S)-(-)-dihydro-alpha-ionone. These enantiomers, while possessing identical chemical formulas and connectivity, exhibit distinct sensory and potentially biological characteristics, making their individual study crucial for applications in fragrance, flavor, and potentially therapeutics. This technical guide provides a comprehensive overview of the properties, synthesis, and experimental protocols related to these enantiomers, aimed at researchers, scientists, and professionals in drug development.

Physicochemical and Olfactory Properties

The distinct nature of each enantiomer is most evident in their interaction with chiral environments, such as olfactory receptors. This leads to different odor profiles and detection thresholds.

| Property | (R)-(+)-Dihydro-alpha-ionone | (S)-(-)-Dihydro-alpha-ionone |

| Synonym | (1'R)-(+)-4-(2',6',6'-Trimethyl-cyclohex-2-enyl)-butan-2-one | (1'S)-(-)-4-(2',6',6'-Trimethyl-cyclohex-2-enyl)-butan-2-one |

| Odor Description | Floral, violet-type with slightly fruity aspects and a less pronounced woody side compared to dihydro-beta-ionone.[1] | Floral orris-type with woody aspects and a distinct honey note.[1] |

| Odor Threshold (in air) | 31 ppb[1] | 100 ppb[1] |

| Optical Rotation | (+) | (-) |

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be approached through two main strategies: enantioselective synthesis, which aims to create a single enantiomer from an achiral starting material, and chiral resolution, which involves the separation of a racemic mixture.

Experimental Protocols

1. Enantioselective Synthesis via Asymmetric Hydrogenation (Hypothetical Workflow)

While a specific protocol for this compound is not detailed in the provided search results, a general workflow can be proposed based on established methods for the asymmetric hydrogenation of α,β-unsaturated ketones.

Protocol Details:

-

Reaction Setup: In a high-pressure reactor, dissolve alpha-ionone in an appropriate solvent such as methanol.

-

Catalyst Addition: Add a chiral ruthenium-BINAP catalyst. The choice of the specific BINAP ligand ((R)- or (S)-) will determine the resulting enantiomer of the product.

-

Hydrogenation: Pressurize the reactor with hydrogen gas and stir the mixture at a controlled temperature until the reaction is complete (monitored by GC or TLC).

-

Work-up and Purification: After depressurization, remove the catalyst by filtration. Evaporate the solvent and purify the resulting enantioenriched this compound by column chromatography on silica (B1680970) gel.

2. Lipase-Mediated Kinetic Resolution of Dihydro-alpha-ionol (A Precursor)

Kinetic resolution relies on the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic substrate. Lipases are commonly used for this purpose. This protocol outlines the resolution of the precursor, dihydro-alpha-ionol, which can then be oxidized to the desired this compound.

Protocol Details:

-

Enzymatic Reaction: To a solution of racemic dihydro-alpha-ionol in an organic solvent (e.g., toluene), add a lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate).

-

Monitoring: Stir the reaction at a controlled temperature (e.g., 40°C) and monitor the progress by chiral GC or HPLC until approximately 50% conversion is reached.

-

Separation: Filter off the enzyme and separate the unreacted alcohol (one enantiomer) from the acylated alcohol (the other enantiomer) by column chromatography.

-

Hydrolysis and Oxidation: The acylated enantiomer can be hydrolyzed back to the alcohol. Both enantiomerically enriched alcohols can then be oxidized (e.g., using PCC or Dess-Martin periodinane) to yield the corresponding (R) and (S) enantiomers of this compound.

Biological Activity and Signaling Pathways

The primary biological interaction of odorants like this compound is with olfactory receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs). The binding of an odorant to an OR initiates a signaling cascade that results in the perception of smell.

Mechanism of Action:

-

Binding: An enantiomer of this compound binds to a specific olfactory receptor in the membrane of an olfactory sensory neuron.

-

G-Protein Activation: This binding causes a conformational change in the OR, which in turn activates the associated G-protein (specifically Gαolf).

-

Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase to produce cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels.

-

Depolarization and Signal Transduction: The influx of cations (Na⁺ and Ca²⁺) through these channels depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, leading to the perception of a specific scent.

While this represents the canonical pathway, the specific olfactory receptors that bind to the (R) and (S) enantiomers of this compound have not yet been deorphanized in the available literature. Further research using in vitro assays, such as heterologous expression of ORs in cell lines followed by stimulation with the individual enantiomers, is required to identify the specific receptors involved.

At present, there is no specific information in the reviewed scientific literature regarding other biological activities of this compound enantiomers, such as antimicrobial or cytotoxic effects.

Conclusion

The enantiomers of this compound serve as a clear example of how stereochemistry dictates molecular properties, particularly in the realm of olfaction. While general methodologies for their synthesis and separation can be inferred from related compounds, specific, optimized protocols and detailed characterization, including specific rotation values, require further investigation. The elucidation of the specific olfactory receptors that interact with each enantiomer and the exploration of other potential biological activities remain promising avenues for future research. This guide provides a foundational framework for professionals to understand and further explore the distinct and valuable properties of these chiral molecules.

References

Dihydro-alpha-ionone: A Technical Guide to its Degradation Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-alpha-ionone is a fragrance and flavor ingredient valued for its woody, floral, and fruity aroma.[1] As a saturated derivative of alpha-ionone (B122830), its chemical stability and potential degradation pathways are of significant interest in the formulation of consumer products and pharmaceuticals. Understanding the degradation profile of this compound is crucial for ensuring product quality, safety, and shelf-life. This technical guide provides a comprehensive overview of the known and potential degradation products and pathways of this compound, drawing from direct evidence where available and inferring from the behavior of structurally related compounds.

Chemical Structure and Properties

This compound, chemically known as 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)butan-2-one, is a sesquiterpenoid.[2] Its structure consists of a trimethyl-cyclohexene ring attached to a butanone side chain. The presence of a ketone functional group and a trisubstituted double bond within the cyclic structure are key features that influence its reactivity and degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H22O | [2] |

| Molecular Weight | 194.32 g/mol | [2] |

| Boiling Point | 90 °C @ 0.1 mm Hg | [3] |

| Density | 0.922 g/mL at 20 °C | [3] |

| Flash Point | 98 °C | [3] |

| Vapor Pressure | 1.83-35.4 Pa at 20-50℃ | [3] |

Potential Degradation Pathways

While specific studies on the degradation of this compound are limited, several pathways can be postulated based on its chemical structure and the known degradation of similar compounds, such as alpha-ionone and other cyclic ketones. The primary modes of degradation are likely to be oxidation, reduction, and photodegradation.

Oxidative Degradation

The presence of allylic hydrogens and a ketone functional group makes this compound susceptible to oxidation.

-

Hydroxylation: Similar to the microbial conversion of alpha-ionone, which yields hydroxylated products, this compound could undergo hydroxylation, particularly at the C3 position of the cyclohexene (B86901) ring.

-

Keto-group Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, strong oxidizing agents can cleave carbon-carbon bonds adjacent to the carbonyl group.[4][5][6][7]

-

Epoxidation: The double bond in the cyclohexene ring is a potential site for epoxidation.

A potential primary oxidation product is 3-oxo-7,8-dihydro-alpha-ionone , which has been identified in studies involving the biotransformation of related compounds.[]

Reductive Degradation

The ketone functional group is susceptible to reduction, which would lead to the formation of the corresponding secondary alcohol.

-

Keto Reduction: The most likely reduction product is dihydro-alpha-ionol , where the ketone group is reduced to a hydroxyl group. This is supported by a chemical supplier's listing of dihydro-alpha-ionol as a downstream product of this compound.[3]

Photodegradation

As a cyclic ketone, this compound is expected to undergo photochemical reactions, such as Norrish Type I and Type II reactions, when exposed to UV light.[9][10][11]

-

Norrish Type I Cleavage: This involves the cleavage of the bond between the carbonyl carbon and an adjacent alpha-carbon, leading to the formation of a diradical intermediate. This intermediate can then undergo various reactions, including decarbonylation to form an alkene or cyclization to form a smaller ring.

-

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a gamma-hydrogen by the excited carbonyl group, leading to the formation of a 1,4-biradical, which can then cyclize or cleave.

Potential Degradation Products

Based on the postulated degradation pathways, the following table summarizes the potential degradation products of this compound.

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Product Name | Chemical Structure | Notes |

| Oxidation | 3-Hydroxy-dihydro-alpha-ionone | 4-(3-hydroxy-2,6,6-trimethyl-2-cyclohexen-1-yl)butan-2-one | Inferred from alpha-ionone biotransformation. |